n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine
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Overview
Description
n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine: is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.32 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further connected to a methylpiperazine moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-(4-methylpiperazin-1-yl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions of cyclopropane-containing molecules with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: Its piperazine moiety is known to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 10-(3-(4-Methylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride
- Fluphenazine dihydrochloride
- Prochlorperazine dihydrochloride
- Fluphenazine enanthate dihydrochloride
Comparison: n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the cyclopropane ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H23N3 |
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Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C11H23N3/c1-13-7-9-14(10-8-13)6-2-5-12-11-3-4-11/h11-12H,2-10H2,1H3 |
InChI Key |
OHJRSPVXIQGRNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC2CC2 |
Origin of Product |
United States |
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